molecular formula C8H11NO B13588535 3-(5-Methylfuran-2-yl)prop-2-en-1-amine

3-(5-Methylfuran-2-yl)prop-2-en-1-amine

Cat. No.: B13588535
M. Wt: 137.18 g/mol
InChI Key: PRPSCECDQPJCDY-NSCUHMNNSA-N
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Description

3-(5-Methylfuran-2-yl)prop-2-en-1-amine is an organic compound with the molecular formula C8H11NO It is a derivative of furan, a heterocyclic aromatic organic compound, and contains an amine group attached to a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 5-methylfuran-2-carbaldehyde with propenylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce various amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antinociceptive effects are believed to be associated with the inhibition of capsaicin-sensitive fibers and the glutamatergic system. Additionally, the compound may attenuate the production and release of nitric oxide (NO) and various pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methylfuran-2-yl)prop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(E)-3-(5-methylfuran-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C8H11NO/c1-7-4-5-8(10-7)3-2-6-9/h2-5H,6,9H2,1H3/b3-2+

InChI Key

PRPSCECDQPJCDY-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/CN

Canonical SMILES

CC1=CC=C(O1)C=CCN

Origin of Product

United States

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